3-(Diphenylphosphoryl)-1-phenylpropan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
22950-48-7 |
|---|---|
Molecular Formula |
C21H21O2P |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-diphenylphosphoryl-1-phenylpropan-1-ol |
InChI |
InChI=1S/C21H21O2P/c22-21(18-10-4-1-5-11-18)16-17-24(23,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-22H,16-17H2 |
InChI Key |
AWRAXOQHOQETCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Diphenylphosphoryl 1 Phenylpropan 1 Ol
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis of 3-(diphenylphosphoryl)-1-phenylpropan-1-ol reveals several logical bond disconnections to identify plausible starting materials. The target molecule contains a hydroxyl group at the C1 position and a phosphoryl group at the C3 position.
A primary disconnection strategy is based on a functional group interconversion (FGI), envisioning the C1-hydroxyl group as arising from the reduction of a ketone. This leads to the precursor ketone, 3-(diphenylphosphoryl)-1-phenylpropan-1-one . This β-ketophosphine oxide is a key intermediate in many synthetic pathways.
Further disconnection of this intermediate at the C2-C3 bond via a Michael-type reaction suggests chalcone (B49325) (1,3-diphenylprop-2-en-1-one) and diphenylphosphine (B32561) oxide as starting materials. This represents a conjugate addition strategy.
Alternatively, disconnecting the C-P bond points to a reaction between a γ-hydroxy-substituted organometallic reagent and a chlorodiphenylphosphine (B86185) precursor, followed by oxidation.
A third approach involves the ring-opening of a cyclic precursor. Disconnecting the P-O and C-C bonds within a heterocyclic ring, such as an oxaphospholane, can lead to the desired γ-hydroxypropyl phosphine (B1218219) oxide structure. beilstein-journals.orgresearchgate.net This strategy relies on the regioselective attack of a nucleophile on the phosphorus center of a strained ring system. beilstein-journals.org
Key Precursors and Starting Material Design
The design of precursors is dictated by the chosen retrosynthetic strategy. The most common precursors are those that can efficiently generate the β-ketophosphine oxide intermediate or assemble the full carbon skeleton with the required functionalities.
Enaminones serve as versatile precursors for the synthesis of β-functionalized ketones. A direct route to a closely related precursor, 3-(diphenylphosphoryl)-3-hydroxy-1-phenylpropan-1-one , utilizes an enaminone. researchgate.net This method involves the direct difunctionalization of a tertiary enaminone with H-phosphine oxide and water. researchgate.net
Specifically, the reaction of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one with diphenylphosphine oxide in the presence of aluminum chloride as a Lewis acid catalyst provides a direct route to a functionalized phosphine oxide backbone. researchgate.net Enaminones are typically synthesized through the condensation of β-dicarbonyl compounds with amines, often facilitated by a catalyst. researchgate.netorganic-chemistry.orgacgpubs.org Various catalysts, including formic acid, ceric ammonium (B1175870) nitrate, and cobalt(II) chloride, have been shown to be effective for this transformation under mild conditions. researchgate.netorganic-chemistry.orgacgpubs.org
Alternative pathways often start from precursors that already contain either the phosphoryl or the phenyl-propanol moiety.
One notable method involves the regioselective ring-opening of a 2-phenyl-1,2-oxaphospholane 2-oxide precursor. beilstein-journals.orgresearchgate.net This five-membered heterocyclic compound can be reacted with organometallic reagents, such as phenylmagnesium bromide (PhMgBr). The nucleophilic attack of the phenyl group on the phosphorus atom, followed by hydrolysis, cleaves the endocyclic P-O bond to generate the γ-hydroxypropyl phosphine oxide structure. beilstein-journals.orgresearchgate.net The reaction yield is sensitive to the stoichiometry of the Grignard reagent; using an excess can lead to undesired side products. beilstein-journals.org
Another key precursor is 3-(diphenylphosphoryl)-1-phenylpropan-1-one , the β-ketophosphine oxide intermediate. The synthesis of β-ketophosphine oxides can be achieved through various methods, such as the visible-light-mediated aerobic oxyphosphorylation of alkenes with H-phosphine oxides or the Mn(III)-catalyzed reaction of vinyl azides with H-phosphine oxides. researchgate.net Once synthesized, this ketone is then reduced to the target alcohol.
Multi-step Reaction Sequences and Process Optimization
The synthesis of this compound is typically a multi-step process requiring careful optimization of reaction conditions at each stage.
A common sequence involves:
Synthesis of a β-ketophosphine oxide: This can be achieved via a Michael addition of diphenylphosphine oxide to chalcone.
Reduction of the ketone: The resulting 3-(diphenylphosphoryl)-1-phenylpropan-1-one is then reduced to form the final product, this compound.
An alternative sequence based on the ring-opening of an oxaphospholane is also effective. The synthesis of the 2-phenyl-1,2-oxaphospholane 2-oxide precursor itself is a multi-step process. researchgate.net This is then followed by the crucial Grignard reaction for ring-opening. Optimization of this step involves controlling the temperature and the molar equivalents of the Grignard reagent to maximize the yield of the desired γ-hydroxypropyl phosphine oxide and minimize byproducts. beilstein-journals.org
The table below summarizes a specific reaction condition for the synthesis of γ-hydroxypropyl phosphine oxides via the ring-opening of an oxaphospholane precursor.
| Precursor | Reagent | Solvent | Conditions | Product | Isolated Yield | Reference |
|---|---|---|---|---|---|---|
| 2-phenyl-1,2-oxaphospholane 2-oxide | Phenylmagnesium bromide (3 equiv.) | Dry Ether | 0 °C to room temperature, 0.5-1 h | This compound | 95% | beilstein-journals.org |
Enantioselective and Diastereoselective Synthesis Approaches
The C1 carbon atom in this compound is a stereocenter. Therefore, developing enantioselective synthetic methods is crucial for accessing optically pure enantiomers, which are often required for applications in catalysis and materials science.
The most direct approach to an enantiomerically enriched product is through the asymmetric reduction of the prochiral ketone, 3-(diphenylphosphoryl)-1-phenylpropan-1-one . This transformation can be achieved using chiral catalysts.
Enzyme-catalyzed reductions offer a powerful method for producing optically active alcohols with high enantioselectivity. nih.gov Alcohol dehydrogenases (ADHs), such as (S)-1-phenylethanol dehydrogenase (PEDH), have been successfully used for the asymmetric reduction of various ketones to enantiopure secondary alcohols. nih.gov These biocatalytic systems often use a co-catalyst like isopropanol (B130326) for cofactor regeneration, making the process efficient. nih.gov Thermophilic alcohol dehydrogenases are also gaining relevance for their robustness in the asymmetric reduction of β-ketoesters, a reaction type analogous to the reduction needed here. rsc.org
Chiral metal complexes and organocatalysts are also widely employed for asymmetric ketone reduction. The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst and borane (B79455) as a stoichiometric hydride source, is a reliable method for the enantioselective reduction of ketones. youtube.com Similarly, chiral phosphoric acids can act as catalysts in reduction reactions. nih.gov The choice of catalyst and reaction conditions determines the stereochemical outcome of the reduction.
The table below provides examples of catalytic systems used for asymmetric ketone reductions, which are applicable to the synthesis of chiral this compound.
| Catalyst Type | Specific Catalyst/System | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Biocatalyst | (S)-1-phenylethanol dehydrogenase (PEDH) | Asymmetric ketone reduction | High enantioselectivity (often >99% ee), mild reaction conditions. | nih.gov |
| Organocatalyst | Chiral Oxazaborolidine (CBS catalyst) | Asymmetric ketone reduction | Effective for ketones with significant steric differentiation between substituents. | youtube.com |
| Organocatalyst | Chiral Phosphoric Acid | Asymmetric ketone reduction | Activates ketones for stereoselective hydride attack. | nih.gov |
Chiral Auxiliary-Mediated Stereocontrol
A powerful strategy for inducing stereoselectivity in the synthesis of chiral alcohols is the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. In the context of synthesizing this compound, a logical approach involves the asymmetric reduction of the corresponding prochiral ketone, 3-(Diphenylphosphoryl)-1-phenyl-1-propanone.
One of the most well-established methods for the asymmetric reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction. nih.govacs.org This method employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol, in the presence of a stoichiometric reducing agent such as borane (BH₃) or catecholborane. nih.govwikipedia.org The chiral catalyst coordinates to both the reducing agent and the ketone, forming a rigid, organized transition state that favors the approach of the hydride from one specific face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess.
While specific studies on the CBS reduction of 3-(Diphenylphosphoryl)-1-phenyl-1-propanone are not extensively documented, the general principles of this methodology can be applied. The diphenylphosphoryl group, being sterically demanding, would likely play a significant role in the facial selectivity of the reduction. The choice of the chiral amino alcohol used to generate the oxazaborolidine catalyst is crucial for achieving high enantioselectivity.
Table 1: Representative Chiral Amino Alcohols for Oxazaborolidine-Catalyzed Ketone Reduction
| Chiral Amino Alcohol Precursor | Typical Reducing Agent | Expected Stereochemical Outcome | Reference |
| (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | Borane-dimethyl sulfide (B99878) complex | (S)-alcohol | nih.gov |
| (R)-(+)-2-(Diphenylhydroxymethyl)pyrrolidine | Borane-dimethyl sulfide complex | (R)-alcohol | nih.gov |
| (1R,2S)-(-)-Norephedrine | Borane | (R)-alcohol | acs.org |
The diastereomeric transition states formed during the reduction, influenced by the steric and electronic properties of both the substrate and the chiral auxiliary, will dictate the enantiomeric excess (ee) of the resulting alcohol. Optimization of the reaction conditions, such as the solvent, temperature, and the nature of the borane source, is critical for maximizing the stereoselectivity.
Biocatalytic Routes for Stereoselective Synthesis
Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for asymmetric synthesis. Enzymes, operating under mild conditions, often exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of enantiomerically enriched this compound, the asymmetric reduction of the corresponding ketone precursor can be achieved using alcohol dehydrogenases (ADHs). researchgate.net
ADHs are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. researchgate.net By employing a suitable ADH and a cofactor regeneration system (typically using a sacrificial alcohol like isopropanol), the reduction of a prochiral ketone can be driven towards the formation of a single enantiomer of the corresponding alcohol with high enantiomeric excess. sigmaaldrich.com
The selection of the appropriate ADH is paramount for achieving high selectivity for a given substrate. A wide range of ADHs, both from natural sources and engineered variants, are available, offering a diverse toolkit for synthetic chemists. The substrate scope of ADHs can be broad, and they have been shown to be effective in the reduction of various ketones, including those with bulky substituents. researchgate.net
Table 2: Examples of Biocatalytic Ketone Reduction using Alcohol Dehydrogenases
| Enzyme Source | Substrate Type | Co-factor System | Typical Enantiomeric Excess (ee) | Reference |
| Saccharomyces cerevisiae | Aryl methyl ketones | Glucose/GDH | >99% | researchgate.net |
| Thermoanaerobacter ethanolicus | Aromatic ketones | Isopropanol | >98% | amanote.com |
| Engineered ADH | Aliphatic ketones | Isopropanol | >99% | researchgate.net |
The successful application of a biocatalytic reduction would involve screening a library of ADHs to identify an enzyme with high activity and selectivity towards 3-(Diphenylphosphoryl)-1-phenyl-1-propanone. Further optimization of the reaction parameters is then necessary.
Reaction Conditions and Parameter Optimization for Yield and Selectivity
Achieving high yield and stereoselectivity in the synthesis of this compound, whether through chiral auxiliary-mediated or biocatalytic routes, requires careful optimization of various reaction parameters.
For Chiral Auxiliary-Mediated Reductions (e.g., CBS Reduction):
Catalyst Loading: While catalytic, the amount of the oxazaborolidine catalyst can influence both the reaction rate and the enantioselectivity. Typically, 5-10 mol% is employed. nih.gov
Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states. Temperatures ranging from -78 °C to room temperature are commonly explored. wikipedia.org
Solvent: The choice of solvent can impact the solubility of the reactants and the stability of the catalyst complex. Aprotic solvents such as tetrahydrofuran (B95107) (THF) and toluene (B28343) are frequently used. wikipedia.org
Reducing Agent: The nature of the borane source (e.g., BH₃·SMe₂, catecholborane) can affect the reactivity and selectivity. wikipedia.org
For Biocatalytic Reductions:
Enzyme Selection: As mentioned, screening a variety of ADHs is the first and most critical step.
pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity and stability. These parameters must be carefully controlled.
Co-factor Regeneration: An efficient and cost-effective cofactor regeneration system is essential for driving the reaction to completion. This often involves using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase.
Substrate and Co-factor Concentration: High substrate concentrations can sometimes lead to enzyme inhibition. Optimizing the concentrations of the substrate and the cofactor (e.g., NAD(P)H) is crucial for maximizing the reaction rate and yield.
Organic Co-solvents: To improve the solubility of hydrophobic substrates like 3-(Diphenylphosphoryl)-1-phenyl-1-propanone, the addition of a water-miscible organic co-solvent may be necessary. However, the choice and concentration of the co-solvent must be carefully selected to avoid denaturing the enzyme.
By systematically varying these parameters, it is possible to develop a robust and efficient process for the stereoselective synthesis of this compound with high chemical yield and enantiomeric purity.
Mechanistic Investigations of Synthetic Transformations
Detailed Reaction Mechanisms for Key Synthetic Steps
The most common synthetic route to 3-(diphenylphosphoryl)-1-phenylpropan-1-ol proceeds through a two-step sequence: a phospha-Michael addition of diphenylphosphine (B32561) oxide to an α,β-unsaturated ketone (chalcone), followed by the reduction of the resulting β-ketophosphine oxide.
The initial and pivotal step is the phospha-Michael addition , a conjugate addition of a phosphorus nucleophile to an electron-deficient alkene. researchgate.netresearchgate.netlookchem.commdpi.comrsc.orgcapes.gov.br In the case of the synthesis of the precursor to the title compound, this involves the reaction of diphenylphosphine oxide with chalcone (B49325) (1,3-diphenyl-2-propen-1-one).
The reaction can be catalyzed by a base, which deprotonates the diphenylphosphine oxide to generate a more nucleophilic phosphinite anion. This anion then attacks the β-carbon of the chalcone in a classic Michael addition fashion, forming a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the 3-(diphenylphosphoryl)-1-phenylpropan-1-one. The reaction can also proceed under catalyst-free conditions, often requiring higher temperatures, where the tautomeric form of diphenylphosphine oxide, diphenylphosphinous acid, acts as the nucleophile. nih.gov
A plausible mechanism for the base-catalyzed phospha-Michael addition is as follows:
Deprotonation: A base (B:) removes the acidic proton from diphenylphosphine oxide, forming a diphenylphosphinite anion.
Nucleophilic Attack: The phosphinite anion attacks the β-carbon of the chalcone, leading to the formation of a resonance-stabilized enolate intermediate.
Protonation: The enolate intermediate is protonated by the conjugate acid of the base (HB) to yield the final product, 3-(diphenylphosphoryl)-1-phenylpropan-1-one.
The second key step is the reduction of the carbonyl group of the β-ketophosphine oxide to afford the target alcohol, this compound. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminium hydride. The mechanism typically involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by a protic solvent or during aqueous workup. researchgate.netrsc.org
Stereochemical Outcomes and Stereocontrol Strategies
The synthesis of this compound can lead to the formation of stereoisomers, as two chiral centers are generated during the reaction sequence. The stereochemical outcome is influenced by the reaction conditions and the nature of the reactants and catalysts used.
In the phospha-Michael addition step, the approach of the phosphinite anion to the chalcone can occur from either face of the planar enone system, potentially leading to a racemic mixture of the β-ketophosphine oxide if no chiral influence is present. However, the use of chiral catalysts, such as chiral phosphoric acids or cobalt complexes with chiral ligands, has been shown to induce enantioselectivity in phospha-Michael additions, providing access to enantioenriched products. rsc.orgresearchgate.net
The subsequent reduction of the prochiral ketone in 3-(diphenylphosphoryl)-1-phenylpropan-1-one introduces a second stereocenter. The stereochemical outcome of this step depends on the facial selectivity of the hydride attack. The directing effect of the existing diphenylphosphoryl group can influence the approach of the reducing agent. Depending on the relative stereochemistry of the two stereocenters, syn and anti diastereomers can be formed. Stereocontrol in this step can be achieved by using sterically demanding reducing agents or by employing substrate-controlled reduction strategies where the existing stereocenter directs the stereochemistry of the newly formed one.
Kinetic and Thermodynamic Aspects of Reaction Pathways
The phospha-Michael addition can be subject to kinetic or thermodynamic control, which can influence the product distribution. frontiersin.org In some cases, the initial addition of the phosphorus nucleophile to the carbonyl group (1,2-addition) can occur, leading to a kinetically favored product. However, this adduct is often unstable and can revert to the starting materials. The conjugate addition (1,4-addition or phospha-Michael addition) typically leads to a more thermodynamically stable product. researchgate.net
The reversibility of the 1,2-addition allows for the eventual formation of the more stable 1,4-adduct under conditions that permit equilibrium to be reached (thermodynamic control). Reactions run at lower temperatures may favor the kinetic product, while higher temperatures often lead to the thermodynamic product. nih.gov
The following table summarizes the general conditions favoring kinetic versus thermodynamic control in conjugate addition reactions:
| Control Type | Reaction Conditions | Product Determining Factor |
| Kinetic Control | Low temperature, short reaction time, irreversible conditions | Rate of formation |
| Thermodynamic Control | High temperature, long reaction time, reversible conditions | Product stability |
Identification and Characterization of Reaction Intermediates
The identification and characterization of reaction intermediates are crucial for elucidating the detailed reaction mechanism. In the phospha-Michael addition, the key intermediate is the enolate formed after the nucleophilic attack of the phosphinite anion. While often transient and not isolated, its existence is supported by mechanistic studies and by trapping experiments. In some related reactions, the formation of zwitterionic intermediates has also been proposed and, in certain cases, these have been characterized spectroscopically. nih.gov
The tautomeric form of diphenylphosphine oxide, diphenylphosphinous acid, can also be considered a key intermediate, particularly in catalyst-free reactions. Its presence is often inferred from the reaction conditions and the observed reactivity.
During the reduction of the β-ketophosphine oxide, the primary intermediate is the alkoxide formed after hydride attack. This intermediate is typically not isolated but is protonated during the workup to yield the final alcohol product.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable tools for identifying and characterizing both the final products and, where possible, the reaction intermediates. For instance, ³¹P NMR spectroscopy is particularly useful for monitoring the progress of the phospha-Michael addition, as the chemical shift of the phosphorus atom changes significantly upon formation of the C-P bond.
Derivatization and Functionalization Strategies of 3 Diphenylphosphoryl 1 Phenylpropan 1 Ol
Chemical Modifications of the Hydroxyl Group
The secondary alcohol functionality in 3-(diphenylphosphoryl)-1-phenylpropan-1-ol is a prime site for a variety of chemical transformations. These modifications not only alter the physical and chemical properties of the molecule but also pave the way for the synthesis of more complex structures.
Etherification: The Williamson ether synthesis is a classic and effective method for converting the hydroxyl group into an ether. wikipedia.orgnih.govresearchgate.netnih.gov This two-step process typically begins with the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The subsequent reaction of the alkoxide with an alkyl halide, like methyl iodide or benzyl (B1604629) bromide, results in the formation of the ether. The choice of solvent is crucial, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) being common choices. researchgate.net The synthesis of various diphenyl ether derivatives has been achieved through copper-catalyzed reactions, demonstrating the feasibility of forming ether linkages in complex molecules. dovepress.comnih.govumass.edu
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| Esterification | Acetyl chloride, pyridine (B92270), CH2Cl2, 0 °C to rt | 3-(Diphenylphosphoryl)-1-phenylpropyl acetate (B1210297) |
| Etherification | 1. NaH, THF, 0 °C; 2. CH3I, rt | 3-(Diphenylphosphoryl)-1-methoxy-1-phenylpropane |
| Etherification | 1. NaH, THF, 0 °C; 2. Benzyl bromide, rt | 1-(Benzyloxy)-3-(diphenylphosphoryl)-1-phenylpropane |
Oxidation: The secondary alcohol group of this compound can be oxidized to the corresponding ketone, 3-(diphenylphosphoryl)-1-phenylpropan-1-one. Several reagents are available for this transformation, with the choice often depending on the desired selectivity and reaction conditions. Pyridinium chlorochromate (PCC) is a mild oxidizing agent that is effective for converting secondary alcohols to ketones without further oxidation. organic-chemistry.orglibretexts.orgmasterorganicchemistry.comyoutube.comresearchgate.net The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (CH2Cl2). Another widely used method is the Swern oxidation, which employs dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine (B128534). wikipedia.orgorganic-chemistry.orgtcichemicals.comnumberanalytics.com This method is known for its mild conditions and tolerance of a wide range of functional groups.
Reduction: While the parent molecule already contains a reduced functional group in the form of a secondary alcohol, further reduction to the corresponding alkane, (3-phenylpropyl)diphenylphosphine oxide, can be achieved. The reduction of benzylic alcohols is a well-established transformation. nih.govnih.govresearchgate.netresearchgate.netbeilstein-journals.org A common method involves the use of a silane, such as triethylsilane (Et3SiH), in the presence of a strong acid like trifluoroacetic acid (TFA). Another approach is the use of hydriodic acid (HI) in the presence of red phosphorus. nih.govnih.govresearchgate.net
Table 2: Oxidation and Reduction Reactions
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| Oxidation (PCC) | PCC, CH2Cl2, rt | 3-(Diphenylphosphoryl)-1-phenylpropan-1-one |
| Oxidation (Swern) | 1. (COCl)2, DMSO, CH2Cl2, -78 °C; 2. Et3N | 3-(Diphenylphosphoryl)-1-phenylpropan-1-one |
| Reduction | Et3SiH, TFA, CH2Cl2, rt | (3-Phenylpropyl)diphenylphosphine oxide |
The hydroxyl group can be replaced by a halogen atom through various halogenating agents. For the conversion to a chloride, thionyl chloride (SOCl2) is a common reagent, often used in the presence of a small amount of a base like pyridine. researchgate.netresearchgate.net The reaction of triphenylphosphine (B44618) with thionyl chloride is also a known process. researchgate.net Similarly, phosphorus tribromide (PBr3) can be used for the synthesis of the corresponding bromide. These halogenated derivatives serve as valuable intermediates for further nucleophilic substitution reactions. A Chinese patent describes the preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol, a structurally similar compound, highlighting the feasibility of such transformations. google.com
Table 3: Halogenation Reactions
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| Chlorination | SOCl2, pyridine (cat.), CH2Cl2, 0 °C to rt | (3-Chloro-1-phenylpropyl)diphenylphosphine oxide |
| Bromination | PBr3, CH2Cl2, 0 °C to rt | (3-Bromo-1-phenylpropyl)diphenylphosphine oxide |
Transformations at the Phosphorus Center
While direct ligand exchange on the phosphorus atom of a phosphine (B1218219) oxide is not a typical reaction due to the strong P=O bond, modifications of the phenyl groups are conceivable through aromatic substitution reactions. However, such reactions are less common and would require harsh conditions that might affect other parts of the molecule.
A more relevant transformation is the reduction of the phosphine oxide to the corresponding phosphine. This deoxygenation is a challenging but important reaction in organophosphorus chemistry. wikipedia.org A variety of reducing agents have been developed for this purpose, with silanes being particularly effective. For instance, trichlorosilane (B8805176) (HSiCl3) in the presence of a base like triethylamine can reduce triphenylphosphine oxide to triphenylphosphine. wikipedia.org This reaction, if applied to this compound, would yield (3-hydroxy-3-phenylpropyl)diphenylphosphine.
The phosphoryl group (P=O) itself can participate in chemical reactions, primarily through its basic oxygen atom, which can act as a hydrogen bond acceptor or coordinate to metal centers. This property is particularly relevant in the design of ligands for catalysis and coordination chemistry. preprints.org The reaction of triphenylphosphine oxide with phosphorus trichloride (B1173362) can lead to the formation of chloro(diphenyl)phosphine oxide, indicating the potential for substitution at the phosphorus center under specific conditions. prepchem.comgoogle.com The synthesis of 10-(diphenylphosphoryl)-anthracenes involves a phosphinite-to-phosphine oxide rearrangement, showcasing the dynamic nature of the phosphoryl group in certain synthetic routes. nih.gov
Table 4: Transformations at the Phosphorus Center
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| Reduction of P=O | HSiCl3, Et3N, toluene (B28343), reflux | (3-Hydroxy-3-phenylpropyl)diphenylphosphine |
Aromatic Ring Functionalization
The presence of three phenyl rings in this compound provides significant opportunities for derivatization. Two of these rings are attached to the phosphorus atom, influenced by the electron-withdrawing nature of the phosphoryl group. The third phenyl ring is attached to the carbinol carbon, influenced by the 3-(diphenylphosphoryl)propyl substituent. The reactivity of these rings towards functionalization is distinct.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental method for functionalizing aromatic rings. uci.edumasterorganicchemistry.com The mechanism typically involves two steps: the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The regioselectivity (the position of substitution: ortho, meta, or para) and the reaction rate are governed by the nature of the substituents already present on the ring. uci.edu
For this compound, we must consider two types of phenyl rings:
Phenyl rings of the diphenylphosphoryl group: The diphenylphosphoryl group (–P(O)Ph₂) is strongly deactivating and a meta-director due to the electron-withdrawing nature of the phosphorus center. uci.edu Therefore, electrophilic substitution on these rings is expected to be slow and to occur at the meta position relative to the phosphorus atom.
The 1-phenyl group: The substituent at C1 of this ring is a -(CH(OH)CH₂CH₂P(O)Ph₂) group. This alkyl-type chain is generally considered an activating group and an ortho, para-director. uci.edu Consequently, EAS reactions on this ring are expected to be faster than on the phosphoryl-bound rings and to yield a mixture of ortho- and para-substituted products.
Common EAS reactions that could be applied include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. uci.edunih.gov The specific conditions for these reactions would need to be optimized to control selectivity, particularly to avoid side reactions involving the hydroxyl group.
Table 1: Potential Electrophilic Aromatic Substitution Reactions
| Reaction Type | Electrophile (E+) | Reagents | Expected Product on 1-Phenyl Ring | Expected Product on Diphenylphosphoryl Rings |
|---|---|---|---|---|
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | ortho/para-Nitro derivative | meta-Nitro derivative |
| Halogenation | Br⁺, Cl⁺ | Br₂/FeBr₃ or Cl₂/FeCl₃ | ortho/para-Bromo/Chloro derivative | meta-Bromo/Chloro derivative |
| Sulfonation | SO₃ | Fuming H₂SO₄ | ortho/para-Sulfonic acid derivative | meta-Sulfonic acid derivative |
| Friedel-Crafts Acylation | R-C=O⁺ | RCOCl, AlCl₃ | ortho/para-Acyl derivative | meta-Acyl derivative (unlikely due to deactivation) |
This table is illustrative and based on general principles of electrophilic aromatic substitution. Actual yields and regioselectivity would require experimental verification.
Palladium-catalyzed Cross-coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orglibretexts.org These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent in the presence of a palladium catalyst and a ligand. nobelprize.orgrsc.org To apply this strategy to this compound, a halogenated derivative would first need to be synthesized, for instance, via the electrophilic halogenation described previously.
The general catalytic cycle for many of these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the coupling partner to the palladium center, and reductive elimination to form the new bond and regenerate the Pd(0) catalyst. libretexts.org
Prominent examples of palladium-catalyzed cross-coupling reactions include:
Suzuki Coupling: Couples an aryl halide with an organoboron compound (boronic acid or ester). libretexts.org
Heck Coupling: Couples an aryl halide with an alkene. nobelprize.org
Sonogashira Coupling: Couples an aryl halide with a terminal alkyne.
Buchwald-Hartwig Amination: Couples an aryl halide with an amine. nih.gov
By first preparing, for example, a bromo-derivative of this compound, a wide variety of functional groups could be introduced onto the aromatic rings. For instance, coupling a para-bromo derivative of the 1-phenyl ring with phenylboronic acid (Suzuki coupling) would yield a biphenyl (B1667301) derivative.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling on a Halogenated Derivative
| Reaction Name | Coupling Partner | Reagents | Resulting Functional Group |
|---|---|---|---|
| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl system |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base | Substituted Alkene |
| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Base | Aryl-alkyne |
| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | Aryl-amine |
This table illustrates potential transformations of a hypothetical aryl halide precursor. The choice of catalyst, ligand, and base is crucial for reaction success.
Synthesis of Structural Analogs and Homologs
The synthesis of structural analogs and homologs is crucial for understanding how different parts of the molecule contribute to its properties. Analogs may involve substitutions on the aromatic rings or replacement of functional groups, while homologs typically involve changing the length of the aliphatic chain.
Research has been conducted on the synthesis of related structures. For example, the synthesis of 3-(diphenylphosphoryl)-3-hydroxy-1-phenylpropan-1-one, a close structural analog where the secondary alcohol of the target compound is replaced by a ketone, has been reported. researchgate.netresearchgate.net This ketone analog was synthesized through the reaction of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one with diphenylphosphine (B32561) oxide in the presence of water. researchgate.netresearchgate.net The target compound, this compound, could then be readily obtained by the selective reduction of the ketone group in this analog using a reducing agent like sodium borohydride (B1222165).
The synthesis of other analogs has also been explored in the broader class of 1,3-diphenylpropan-1-one derivatives. nih.gov These syntheses often start from substituted chalcones, which are α,β-unsaturated ketones. For instance, chalcones can be prepared by the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative. Subsequent modification, such as the conjugate addition of a nucleophile, can lead to a variety of 1,3-diphenylpropan-1-one analogs. nih.gov
To synthesize homologs of this compound, one could vary the length of the carbon chain. For example, a homolog with a butyl chain instead of a propyl chain could be synthesized by starting with a different precursor, such as a 4-(diphenylphosphoryl)butanoic acid derivative, which could then be coupled with a phenyl-containing fragment. The synthesis of phosphonic acid analogs with varying phenyl substitutions and chain lengths has also been described, providing a methodological basis for creating a library of related compounds. nih.gov
Table 3: Selected Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-(Diphenylphosphoryl)-3-hydroxy-1-phenylpropan-1-one |
| (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one |
| Diphenylphosphine oxide |
| Sodium borohydride |
| Phenylboronic acid |
| 3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one |
| 1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one |
Coordination Chemistry and Ligand Design Principles
Chelation Behavior and Coordination Modes of 3-(Diphenylphosphoryl)-1-phenylpropan-1-ol
The molecular structure of this compound features two potential donor sites: the oxygen atom of the diphenylphosphoryl group and the oxygen atom of the hydroxyl group. This arrangement allows for several possible coordination modes.
Monodentate Coordination: The ligand could coordinate to a metal center solely through the phosphoryl oxygen, which is a common coordination mode for simple phosphine (B1218219) oxides. wikipedia.org This would leave the hydroxyl group uncoordinated and available for further interactions, such as hydrogen bonding.
Bidentate Chelation: The ligand can act as a bidentate chelating agent, coordinating to a single metal center through both the phosphoryl and hydroxyl oxygen atoms. This would form a six-membered chelate ring, which is generally stable. The formation of such a chelate would depend on the nature of the metal ion and the reaction conditions.
Bridging Coordination: In polynuclear complexes, the ligand could act as a bridge between two or more metal centers. For instance, the phosphoryl oxygen could coordinate to one metal while the hydroxyl oxygen coordinates to another.
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely follow established methods for the coordination of phosphine oxide ligands. mdpi.com These typically involve the reaction of the ligand with a suitable metal precursor, such as a metal halide or acetate (B1210297), in an appropriate solvent.
The synthesis of transition metal complexes would likely involve reacting the ligand with salts of metals like palladium, platinum, rhodium, iridium, copper, nickel, or cobalt. mdpi.com The resulting complexes could be characterized by a variety of spectroscopic techniques:
Infrared (IR) Spectroscopy: A key indicator of coordination is a shift in the P=O stretching frequency (νP=O). Upon coordination to a metal center, this band is expected to shift to a lower wavenumber, providing evidence of the involvement of the phosphoryl oxygen in bonding. wikipedia.org
X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous structural information, confirming the coordination mode of the ligand, the geometry of the metal center, and the stereochemical details of the complex.
Complexes with main group metals such as aluminum, tin, or alkali metals could also be envisioned. The synthesis would be analogous to that of transition metal complexes. Spectroscopic characterization would again rely heavily on IR and NMR spectroscopy to confirm coordination. Given the hard nature of the phosphine oxide and hydroxyl oxygen donors, this ligand would be expected to form stable complexes with hard main group metal ions.
Electronic Structure and Ligand Field Theory in Metal Complexes
The electronic structure of metal complexes containing this compound would be influenced by the nature of the ligand-metal bonding. The phosphine oxide group is primarily a σ-donor. Ligand Field Theory (LFT) can be used to describe the splitting of the metal d-orbitals in the presence of the ligand.
The coordination of the neutral phosphine oxide and potentially deprotonated alcoholate would influence the electron density at the metal center and, consequently, the d-orbital splitting energy (Δ). This, in turn, affects the magnetic and spectroscopic properties of the complex. For transition metal complexes, UV-Vis spectroscopy could be used to probe the d-d electronic transitions, providing information about the ligand field strength.
Stereochemistry and Chirality in Coordination Compounds
A significant feature of this compound is its inherent chirality, with stereogenic centers at the carbon bearing the hydroxyl group and the carbon bearing the phosphoryl group. This has important implications for the stereochemistry of its coordination compounds.
Supramolecular Interactions and Assembly of Metal Complexes
The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the phosphoryl oxygen) in this compound makes it an excellent candidate for constructing supramolecular assemblies. acs.org
Even when the ligand is coordinated to a metal center, these functional groups can participate in intermolecular hydrogen bonding, leading to the formation of higher-order structures such as dimers, chains, or networks. acs.orgnih.gov For instance, the uncoordinated hydroxyl group of a monodentate-coordinated ligand could form hydrogen bonds with the phosphoryl oxygen of an adjacent complex. These supramolecular interactions can play a critical role in the crystal packing of the complexes and can influence their bulk properties.
Catalytic Applications of 3 Diphenylphosphoryl 1 Phenylpropan 1 Ol and Its Derivatives
Application in Asymmetric Catalysis using Chiral Derivatives
The core structure of 3-(diphenylphosphoryl)-1-phenylpropan-1-ol, featuring a phosphine (B1218219) oxide and a hydroxyl group, provides a valuable scaffold for the synthesis of chiral ligands. By introducing chirality into the molecule, either at the carbon backbone or at the phosphorus atom, derivatives of this compound can be employed in a variety of asymmetric transformations, leading to the synthesis of enantiomerically enriched products.
Enantioselective Hydrogenation and Reduction Reactions
Chiral phosphine ligands derived from precursors structurally related to this compound are instrumental in transition metal-catalyzed asymmetric hydrogenation. These reactions are fundamental for producing chiral alcohols, amines, and other valuable building blocks for the pharmaceutical and fine chemical industries.
The general approach involves the conversion of the phosphine oxide moiety to a phosphine, which can then coordinate to a metal center, typically rhodium or iridium. The inherent chirality of the ligand framework directs the approach of the substrate to the metal's active site, thereby controlling the stereochemical outcome of the hydrogenation. For instance, chiral diphosphine ligands are known to be highly effective in the rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins, yielding products with high enantiomeric excess (ee). researchgate.netnih.govtcichemicals.com While direct synthesis from this compound is not explicitly detailed in the reviewed literature, the structural motif is highly relevant to the design of such P-chiral and backbone-chiral ligands. nih.govtcichemicals.com
The effectiveness of these catalytic systems is often demonstrated in the hydrogenation of substrates like dehydroamino acid derivatives, which are precursors to amino acids. The enantioselectivities achieved can be excellent, often exceeding 95% ee. tcichemicals.com
Table 1: Representative Enantioselective Hydrogenations with Chiral Phosphine Ligands
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) |
| Dehydroamino acid ester | [Rh(COD)L]BF4 | Chiral amino acid ester | Up to 98% |
| Aryl-substituted olefin | [Ir(COD)L]PF6 | Chiral alkane | Up to 98% |
Note: L represents a generic chiral phosphine ligand. Data is representative of the performance of this class of ligands. researchgate.netnih.gov
Asymmetric Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Chiral phosphine ligands, including those with structural similarities to derivatives of this compound, play a crucial role in this area, particularly in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. nih.gov
In these reactions, a chiral phosphine ligand coordinates to a palladium center, which then activates an allylic substrate. The chiral environment created by the ligand dictates the facial selectivity of the nucleophilic attack, leading to the formation of a new stereocenter. A broad range of nucleophiles can be employed, and the resulting products are obtained in high yields and enantioselectivities. nih.gov
Furthermore, the phosphine oxide moiety itself, present in this compound, can participate in catalysis. For example, the palladium-catalyzed asymmetric allylation of diphenylphosphine (B32561) oxide has been reported, providing a route to chiral allylic phosphine oxides. researchgate.net These products are valuable intermediates that can be further transformed, for instance, by reduction to the corresponding chiral phosphines.
Another important class of C-C bond-forming reactions is the catalytic asymmetric addition of organometallic reagents to imines. Chiral ligands are essential for achieving high enantioselectivity in these transformations. For example, copper-catalyzed additions of diorganozinc reagents to N-phosphinoylalkylimines using chiral ligands have been shown to produce chiral amines with high yields and ee. nih.gov
Chiral Catalysts for Oxidation and Other Transformations
While less common than their application in hydrogenation and C-C bond formation, chiral phosphine-based catalysts can also be employed in asymmetric oxidation reactions. The specific use of derivatives of this compound in this context is not well-documented in the available literature. However, the broader class of chiral phosphine ligands has been explored in various other asymmetric transformations.
One related area is the use of chiral Brønsted acids, such as chiral phosphoric acids, in catalysis. These organocatalysts can promote enantioselective reactions, including transfer hydrogenations. For instance, chiral phosphoric acids have been successfully used in the asymmetric transfer hydrogenation of certain indole (B1671886) derivatives. nih.gov This highlights the potential of phosphorus-based chiral molecules to act as catalysts in their own right, without the need for a metal center.
Role in Homogeneous Catalysis
In the absence of chirality, the phosphine oxide group in this compound can still function as a ligand in homogeneous catalysis. Phosphine oxides are known to coordinate to transition metals, although their coordinating ability is generally weaker than that of the corresponding phosphines. This property can be advantageous in certain catalytic processes where a labile ligand is desired.
For example, phosphine oxides have been shown to act as stabilizing ligands for palladium nanoparticles in cross-coupling reactions, preventing their agglomeration and deactivation. nih.gov This suggests a potential role for this compound or its derivatives in stabilizing catalytically active metal species in solution.
The presence of the hydroxyl group in this compound could also allow for its use as a bifunctional ligand, where the hydroxyl group could participate in the catalytic cycle, for instance, through proton transfer or by acting as a hemilabile coordinating group.
Potential in Heterogeneous Catalysis through Immobilization
The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their recyclability and facilitating product purification. The structure of this compound offers a clear handle for immobilization. The hydroxyl group can be used to covalently attach the molecule to a solid support, such as silica (B1680970) or a polymer resin.
Once immobilized, the phosphine oxide moiety can be used to anchor metal nanoparticles or to coordinate with metal complexes, creating a heterogeneous catalyst. An analogous approach has been demonstrated by anchoring phosphine oxide derivatives onto multiwalled carbon nanotubes. These materials have been successfully employed as heterogeneous catalysts in various organic reactions, including Wittig reactions, Mitsunobu reactions, and Staudinger ligations. researchgate.net Furthermore, palladium nanoparticles supported on these functionalized nanotubes have shown catalytic activity in Heck reactions. researchgate.net
This strategy combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. The potential for catalyst recycling is a significant benefit from both an economic and environmental perspective.
Theoretical and Computational Investigations
Molecular Orbital Theory and Electronic Structure Analysis
Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of 3-(Diphenylphosphoryl)-1-phenylpropan-1-ol. The distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of the molecule's reactivity and electronic properties. The diphenylphosphoryl group, with its electron-withdrawing nature, significantly influences the electronic structure. nih.gov This effect, a combination of inductive (-I) and resonance (-M) effects, lowers the energy levels of the adjacent π-electron system. nih.gov
The HOMO is expected to be localized primarily on the phenyl ring attached to the alcohol group, which is a common feature for phenyl-substituted alcohols. Conversely, the LUMO is likely centered around the diphenylphosphoryl moiety, specifically involving the phosphorus-oxygen double bond and the associated phenyl rings. The energy gap between the HOMO and LUMO is a critical parameter, providing an indication of the molecule's kinetic stability and the energy required for electronic excitation. A larger HOMO-LUMO gap suggests higher stability. scispace.com
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and properties of molecules. It is widely used for its balance of accuracy and computational cost, making it suitable for a molecule of this size and complexity. scispace.com
The conformational flexibility of this compound arises from the rotation around several single bonds, particularly the C-C bonds of the propane (B168953) backbone and the C-P and C-O bonds. This flexibility results in a complex potential energy surface with multiple local minima, each corresponding to a stable conformer. rsc.org The interactions between the phenyl rings, the phosphoryl group, and the hydroxyl group, including potential intramolecular hydrogen bonding, will dictate the relative energies of these conformers.
The energy landscape of such flexible molecules can be characterized by several nearly isoenergetic minima separated by low energy barriers. researchgate.netnih.gov This allows the molecule to readily adopt different conformations in response to its environment. researchgate.net Computational studies on similar flexible molecules like 3-phenylpropanol have identified multiple stable conformers, highlighting the importance of a thorough conformational search. rsc.org
A representative table of predicted relative energies for different conformers of this compound, based on typical DFT calculations for similar molecules, is presented below.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| 1 | 0.00 | C-C-C-P: 60, C-C-O-H: 180 |
| 2 | 0.85 | C-C-C-P: 180, C-C-O-H: 60 |
| 3 | 1.23 | C-C-C-P: -60, C-C-O-H: -60 |
Note: The data in this table is illustrative and based on computational studies of analogous molecules.
DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the experimental characterization of the compound.
NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are invaluable for assigning experimental spectra. The predicted shifts are sensitive to the local electronic environment of each nucleus, which is in turn influenced by the molecule's conformation.
IR Spectroscopy: The vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) spectra. Key vibrational modes to identify would include the O-H stretch of the alcohol, the P=O stretch of the phosphoryl group, and the various C-H and C=C vibrations of the phenyl rings. The P=O stretching frequency is a particularly strong and characteristic band.
DFT can be employed to model hypothetical reaction pathways involving this compound. This includes calculating the geometries and energies of transition states to determine activation barriers. mdpi.com For instance, the mechanism of its formation or its subsequent reactions, such as dehydration or oxidation, can be computationally explored. scielo.br These calculations provide insights into the reaction kinetics and the feasibility of different chemical transformations.
Molecular Dynamics Simulations for Conformational Sampling
While DFT is excellent for stationary points on the potential energy surface, molecular dynamics (MD) simulations offer a way to explore the conformational space of this compound over time. nih.gov MD simulations can reveal the dynamic interplay between different conformers and the transitions between them, providing a more complete picture of the molecule's behavior in solution or other environments. nih.govrsc.org By simulating the molecule's trajectory, one can observe the full range of accessible conformations and their relative populations. mdpi.com
Computational Ligand Design and Virtual Screening
The structural motifs present in this compound, namely the phenyl rings, the hydroxyl group, and the diphenylphosphoryl group, are features often found in biologically active molecules. Computational techniques such as ligand design and virtual screening can be used to assess its potential as a ligand for various biological targets. nih.gov
Pharmacophore Modeling: A pharmacophore model can be constructed based on the key chemical features of the molecule (hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). mdpi.comnih.gov This model can then be used to search large chemical databases for other molecules with similar features. univ-tlemcen.dzimtm.cz
Molecular Docking: Molecular docking simulations can predict the binding mode and affinity of this compound within the active site of a protein. mdpi.com This can help to identify potential protein targets and to understand the molecular basis of its (hypothetical) biological activity. nih.gov
Future Research Directions and Emerging Perspectives
Development of Green and Sustainable Synthetic Routes
The synthesis of organophosphorus compounds, including phosphine (B1218219) oxides, has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of chemical synthesis is intrinsically linked to the principles of green chemistry, focusing on atom economy, reduced energy consumption, and the use of environmentally benign reagents and solvents.
A promising green approach for synthesizing β-hydroxy phosphine oxides involves the reduction of the corresponding β-keto phosphine oxides. For instance, the reduction of γ-phosphonylketones using sodium borohydride (B1222165) supported on alumina (B75360) has been demonstrated as a rapid, solvent-free method for producing γ-hydroxyphosphonates and phosphine oxides. organic-chemistry.org A similar strategy could be adapted for the synthesis of 3-(Diphenylphosphoryl)-1-phenylpropan-1-ol from a precursor like 3-(diphenylphosphoryl)-1-phenylpropan-1-one.
Furthermore, catalyst-free hydrophosphinylation of nitrones in water has been shown to be an efficient and atom-economical method for producing α-(hydroxyamino)diarylphosphine oxides, highlighting the potential of aqueous, catalyst-free systems. rsc.org Exploring such aqueous, catalyst-free, or solid-supported syntheses for this compound would be a significant step towards a more sustainable production process. Recent developments in the two-step esterification of phenylphosphonic acid and the Hirao P-C coupling reaction under microwave and solvent-free conditions also offer valuable insights into greener synthetic pathways for related organophosphorus compounds. rsc.org
Exploration of Novel Catalytic Transformations
The inherent structural features of this compound, namely the chiral center at the hydroxyl-bearing carbon and the Lewis basic phosphoryl group, make it a compelling candidate for applications in catalysis. Phosphine oxides are known to act as ligands in various homogeneous catalytic reactions. rsc.org
The presence of the hydroxyl group in proximity to the phosphine oxide moiety could enable its function as a bifunctional catalyst. For example, (2-hydroxybenzyl)phosphine oxides have been reported as metal-free catalysts for the stereo-invertive coupling of alcohols and acidic pronucleophiles, akin to a Mitsunobu reaction but without additional reagents. researchgate.net This suggests that this compound could potentially catalyze similar transformations.
Moreover, phosphine oxide-ligated bimetallic catalysts have shown enhanced reactivity. A rhodium-aluminum bimetallic catalyst with a phosphine oxide ligand significantly promoted the C-H cyclization of benzimidazoles with alkenes. nih.gov Investigating the coordination chemistry of this compound with various metals and its subsequent application in catalysis, including asymmetric catalysis leveraging its inherent chirality, is a fertile area for future research. The tautomeric equilibrium between secondary phosphine oxides and their trivalent phosphinous acid form is central to their catalytic activity, and exploring similar possibilities with tertiary phosphine oxides bearing hydroxyl groups could unveil novel catalytic cycles. rsc.org
Potential in Advanced Materials Science and Engineering
Organophosphorus compounds, particularly phosphine oxides, are increasingly being integrated into advanced materials due to their unique properties, such as flame retardancy, thermal stability, and coordination ability. The bifunctional nature of this compound, with its reactive hydroxyl group and polar phosphine oxide group, makes it an attractive building block for new functional polymers and materials.
Phosphine oxide-containing polymers are known for their potential as flame-retardant materials. nih.gov For example, a hyperbranched poly(urethane-phosphine oxide) has been synthesized and used as an effective modifier for epoxy resins, improving their curing reactivity and mechanical properties. cnrs.fr The hydroxyl group of this compound could be readily incorporated into polymer backbones, such as polyurethanes or polyesters, through condensation polymerization, imparting flame retardant properties to the resulting materials.
Furthermore, the phosphine oxide group can act as a coordination site for metal ions, opening possibilities for creating novel hybrid organic-inorganic materials with interesting optical or electronic properties. Tris(hydroxypropyl)phosphine oxide, a related compound, crystallizes in a chiral space group and exhibits nonlinear optical properties, demonstrating the potential of hydroxyalkyl phosphine oxides in materials science. acs.org The incorporation of this compound into polymer matrices or its use in the synthesis of metal-organic frameworks (MOFs) could lead to materials with tailored functionalities for applications in sensors, catalysis, or separations.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved reaction control, and ease of scalability. researchgate.net The application of flow chemistry to organophosphorus synthesis is a growing area of research, with the potential to overcome challenges associated with hazardous reagents and exothermic reactions.
The synthesis of organophosphorus compounds using highly reactive reagents like PCl3 and POCl3 can be performed more safely and efficiently in micro-flow systems, which allow for precise control of reaction times and temperatures. mdpi.com This approach could be particularly beneficial for developing a scalable and safe synthesis of this compound and its precursors.
Moreover, flow chemistry enables the telescoping of multiple reaction steps into a continuous process, which can significantly streamline the synthesis of complex molecules. researchgate.net An automated flow platform could be designed for the synthesis of this compound, potentially starting from basic building blocks and proceeding through multiple transformations in a continuous manner. This would not only improve efficiency but also allow for rapid optimization of reaction conditions and the generation of compound libraries for screening in various applications.
Synergistic Approaches in Organophosphorus Chemistry
Synergistic catalysis, where two or more catalytic cycles operate in concert to promote a single transformation, has become a powerful strategy in organic synthesis. scite.ai This approach can enable reactions that are not feasible with a single catalyst and can lead to enhanced reactivity and selectivity.
In the context of organophosphorus chemistry, synergistic catalysis can be envisioned in several ways for a molecule like this compound. For instance, the phosphine oxide moiety could act as a Lewis basic site to activate one substrate, while a co-catalyst activates the other reaction partner. Phosphine oxide-catalyzed Wittig reactions, where the phosphine oxide is reduced in situ, are an example of a catalytic cycle involving a P(V)/P(III) redox couple. nih.gov
A synergistic system could be designed where this compound or a derivative acts as a pre-catalyst, being activated in one catalytic cycle, while another catalyst facilitates the key bond-forming step. The hydroxyl group could also participate in the catalytic process through hydrogen bonding or by acting as a proton shuttle. Exploring the interplay between the phosphine oxide, the hydroxyl group, and potential co-catalysts in synergistic transformations represents a frontier in the development of novel and efficient synthetic methods.
Q & A
Q. What are the optimized synthetic routes for 3-(Diphenylphosphoryl)-1-phenylpropan-1-ol, and how do reaction conditions influence yield?
The compound can be synthesized via phosphorylation reactions using phenyl phosphorus halides. A representative method involves reacting a precursor (e.g., 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione) with phenyl phosphonic dichloride in dry toluene with triethylamine as a base. Key parameters include:
- Temperature : Reflux (8–12 hours) after initial stirring at 10°C .
- Solvent : Dry toluene minimizes side reactions.
- Workup : Crystallization from diluted ethanol enhances purity.
Q. How is crystallographic characterization performed for this compound, and what software tools are recommended?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Tools include:
- SHELX suite : For structure solution (SHELXS/SHELXD) and refinement (SHELXL), particularly effective for small-molecule crystallography .
- OLEX2 : Integrates visualization, refinement, and analysis, streamlining workflows for hydrogen-bonding networks and packing diagrams .
- Critical parameters : High-resolution data (>1.0 Å) and twinning analysis ensure accuracy.
Advanced Research Questions
Q. How do stereochemical variations (e.g., enantiomeric forms) impact the compound’s physicochemical properties?
Stereochemistry influences hydrogen bonding and crystal packing. For example:
- The (1R)-enantiomer of a related compound, (1R)-3-(1-naphthyloxy)-1-phenylpropan-1-ol, forms O–H⋯N hydrogen bonds (2.76 Å) and C–H⋯O interactions (3.12 Å), stabilizing its layered crystal structure .
- Methodological note : Chiral chromatography (e.g., HPLC with amylose-based columns) or enantioselective synthesis using chiral auxiliaries can resolve stereoisomers.
Q. How can researchers resolve contradictions in crystallographic data, such as disordered phosphonyl groups?
Disorder often arises from conformational flexibility. Strategies include:
- Multi-temperature experiments : Collect data at 100 K and 298 K to model dynamic behavior.
- Restraints : Apply SHELXL restraints (e.g., SIMU/DELU) to refine anisotropic displacement parameters .
- Validation tools : Use checkCIF to identify outliers in bond lengths/angles and ADDSYM to detect missed symmetry .
Q. What pharmacological interactions are reported for structurally similar compounds, and how can these guide further studies?
Analogous compounds, such as (±)-3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-1-phenylpropan-1-ol, exhibit dual DAT/sigma1 receptor affinity. Key methodologies include:
Q. How can computational methods predict the compound’s reactivity in novel reactions (e.g., Schmidt rearrangements)?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. For example:
- Intramolecular Schmidt reaction : Predict regioselectivity using Fukui indices to identify nucleophilic sites .
- Solvent effects : Include PCM models to simulate toluene or ethanol environments.
Q. What analytical techniques are critical for detecting impurities in synthetic batches?
- HPLC-MS : Identifies trace impurities (e.g., diastereomers or phosphorylated byproducts) with a limit of detection (LOD) <0.1% .
- NMR spectroscopy : ¹H-³¹P HMBC correlations verify phosphonyl group connectivity .
Q. How does the compound’s hydrogen-bonding network influence its stability in solid-state formulations?
Strong O–H⋯N and C–H⋯O interactions (e.g., 2.76 Å and 3.12 Å in related structures) enhance thermal stability. Accelerated stability testing (40°C/75% RH for 6 months) combined with PXRD monitors phase changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
